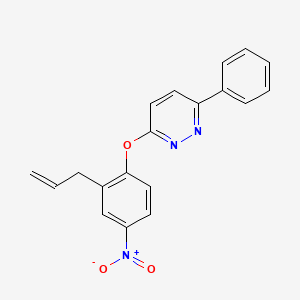
Agn-PC-0nig3H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nig3H involves several steps, typically starting with the preparation of precursor materials. One common method involves the chemical reduction of silver nitrate (AgNO3) using sodium citrate (TSC) and sodium borohydride (NaBH4) under controlled pH conditions . The optimal conditions for this reaction include a pH of 8 and specific concentrations of the reagents: 0.01 M AgNO3, 0.06 M TSC, and 0.01 M NaBH4 .
Industrial Production Methods
Industrial production of this compound often employs the polyol method, which is preferred for its dimension controllability, cost-effectiveness, and high productivity . This method involves the reduction of silver ions in a polyol medium, such as ethylene glycol, in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP).
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0nig3H undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Halogenated compounds and strong acids or bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide, while reduction can produce silver nanoparticles.
Applications De Recherche Scientifique
Agn-PC-0nig3H has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in biological assays and imaging techniques.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of conductive materials and electronic components.
Mécanisme D'action
The mechanism of action of Agn-PC-0nig3H involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with cellular components, leading to oxidative stress and cell death. This is particularly relevant in its antimicrobial and anticancer activities, where it disrupts cellular processes and induces apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver Nanoparticles (AgNPs): Similar in terms of antimicrobial properties and applications in nanotechnology.
Gold Nanoparticles (AuNPs): Used in similar applications but with different physicochemical properties.
Copper Nanoparticles (CuNPs): Another comparable compound with distinct properties and uses.
Uniqueness
Agn-PC-0nig3H stands out due to its specific molecular structure and unique combination of properties, making it particularly effective in certain applications, such as targeted drug delivery and advanced material synthesis .
Propriétés
Numéro CAS |
61074-91-7 |
|---|---|
Formule moléculaire |
C19H15N3O3 |
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
3-(4-nitro-2-prop-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C19H15N3O3/c1-2-6-15-13-16(22(23)24)9-11-18(15)25-19-12-10-17(20-21-19)14-7-4-3-5-8-14/h2-5,7-13H,1,6H2 |
Clé InChI |
DJOGOLHYHXJMNX-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])OC2=NN=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















